3-エトキシピペリジン

概要

説明

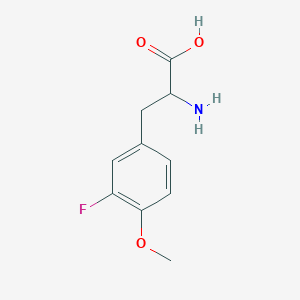

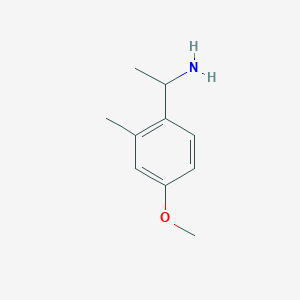

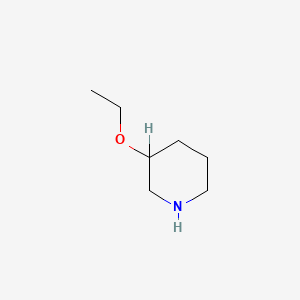

3-Ethoxypiperidine is a compound related to the piperidine family, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine nitrogen. The ethoxy group at the third position indicates a substitution with an ethoxy functional group (–O–CH2–CH3). Piperidine derivatives are commonly found in natural and synthetic compounds with medicinal significance, and modifications on the piperidine ring, such as the introduction of an ethoxy group, can lead to compounds with interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives, including those with substitutions at the 3-position, often involves complex organic reactions. For instance, enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids have been synthesized using Rh-catalyzed cyclohydrocarbonylation . Another approach for synthesizing cis- and trans-3-hydroxypipecolic acids utilizes D-serine as a chiral template, with key steps including chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction . Additionally, the synthesis of 3-chloro-1-ethylpiperidine, a related compound, involves nucleophilic displacement reactions that proceed through a two-step mechanism, forming an ambident bicyclic aziridinium ion .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with ethoxy substitutions, can be elucidated using techniques such as X-ray crystallography. For example, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed through such analysis . The stereochemistry of these molecules is crucial, as it can significantly affect their chemical reactivity and biological activity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, which are often stereoselective and can be catalyzed by different reagents. For instance, BF3·Et2O catalyzed diastereoselective nucleophilic reactions of 3-silyloxypiperidine N,O-acetal with silyl enol ethers, which was applied to the asymmetric synthesis of (+)-febrifugine, an antimalarial alkaloid . The Overman rearrangement has been used as a key step in the enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine . Moreover, the synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, an intermediate for Cisapride, was achieved from enantiopure 4-formylazetidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethoxypiperidine and related compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. The stereochemistry of the substituents also plays a significant role in the compound's interaction with biological targets, as seen in the various natural products containing the 3-hydroxypiperidine motif . The configuration of stereoisomers can be determined using spectroscopic methods such as NMR and IR spectroscopy, which provide insights into the compound's physical and chemical characteristics10.

科学的研究の応用

薬理学的研究

3-エトキシピペリジン: は、薬理学的研究において重要な構成要素として認識されている化合物です。 これは、20種類以上の医薬品のクラスに存在する、さまざまなピペリジン誘導体の合成に使用されます 。これらの誘導体は、特に神経学的および鎮痛薬としての特性のために、新しい薬物の開発において重要な役割を果たします。

抗がん剤開発

最近の研究では、3-エトキシピペリジンを含むピペリジン誘導体が、抗がん剤の開発に潜在的な可能性を秘めていることが明らかになりました。 これらの化合物は、単独で、または新規薬物と組み合わせて使用した場合、乳がん、前立腺がん、肺がんなどのさまざまながんに作用することが示されています .

有機合成

有機化学では、3-エトキシピペリジンは汎用性の高い中間体として役立ちます。これは、複雑な有機分子の構築に不可欠な環状アミン合成に関与しています。 この化合物は、新しい合成経路と方法論の開発を支援し、有機合成の発展に貢献しています .

創薬

3-エトキシピペリジンの構造モチーフは、分子の薬理作用に影響を与えるため、創薬によく組み込まれています。 これは、多くの薬物分子の足場の一部を形成し、その有効性と特異性を高めています .

産業用途

3-エトキシピペリジンの具体的な産業用途は広く文書化されていませんが、化学合成における中間体としての役割は、さまざまな化学製品の製造における使用を示唆しています。 これは、ピペリジンを前駆体とする材料の製造に使用される可能性があります .

環境への影響

3-エトキシピペリジンの直接的な環境影響は十分に研究されていませんが、ピペリジン誘導体を含む医薬品残留物のより広いクラスは、潜在的な生態毒性効果が認められています。 それらは抗生物質耐性につながる可能性があり、水生生物にとって脅威となる可能性があります .

これらの各分野は、科学研究と産業における3-エトキシピペリジンの多面的な用途を示しています。その役割は、新しい医薬品の開発から有機合成における重要な中間体としての使用まで幅広く、経済的および科学的意義を強調しています。 その化学的性質と潜在的な刺激効果のために、安全と取り扱いの注意事項を遵守する必要があります 。環境への影響は、完全に理解されていませんが、生態学的被害を防ぐために化学残留物の責任ある管理の必要性を強調しています。

Safety and Hazards

3-Ethoxypiperidine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

3-Ethoxypiperidine is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . .

Mode of Action

which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .

Biochemical Pathways

Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Result of Action

Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Action Environment

It is generally recommended to store the compound at room temperature .

生化学分析

Biochemical Properties

3-Ethoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Ethoxypiperidine and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, 3-Ethoxypiperidine has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 3-Ethoxypiperidine on various cell types and cellular processes are profound. In neuronal cells, it has been found to modulate neurotransmitter release by interacting with neurotransmitter receptors and transporters. This modulation can influence synaptic transmission and neuronal communication. In hepatic cells, 3-Ethoxypiperidine affects the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and the detoxification of xenobiotics .

Molecular Mechanism

At the molecular level, 3-Ethoxypiperidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to cytochrome P450 enzymes can inhibit or activate these enzymes, leading to changes in metabolic pathways. Additionally, 3-Ethoxypiperidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethoxypiperidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethoxypiperidine remains stable under controlled conditions but can degrade when exposed to certain environmental factors, such as light and heat. Long-term exposure to 3-Ethoxypiperidine in in vitro and in vivo studies has revealed its potential to cause cumulative effects on cellular processes, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 3-Ethoxypiperidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways beneficially. At higher doses, 3-Ethoxypiperidine can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and receptors in the body .

Metabolic Pathways

3-Ethoxypiperidine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Ethoxypiperidine, leading to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, 3-Ethoxypiperidine can influence the activity of other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Ethoxypiperidine within cells and tissues are facilitated by specific transporters and binding proteins. These transporters help in the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, 3-Ethoxypiperidine can accumulate in specific tissues, depending on its affinity for certain cellular components. This distribution pattern is crucial for understanding the compound’s overall effects on cellular function .

Subcellular Localization

3-Ethoxypiperidine exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct 3-Ethoxypiperidine to its site of action. Understanding the subcellular localization of 3-Ethoxypiperidine is essential for elucidating its role in cellular processes .

特性

IUPAC Name |

3-ethoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNGVDXHFTWXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402121 | |

| Record name | 3-ethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88536-17-8 | |

| Record name | 3-ethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)